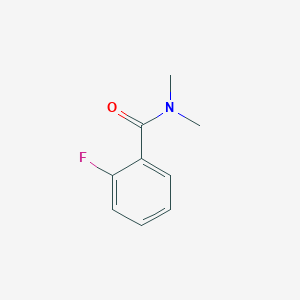

2-fluoro-N,N-dimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-fluoro-N,N-dimethylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a fluorine atom at the second position and two methyl groups attached to the nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives, including benzamide, 2-fluoro-N,N-dimethyl-, can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.

Industrial Production Methods: Industrial production of benzamide derivatives typically involves the reaction of carboxylic acids with amines at high temperatures

Analyse Des Réactions Chimiques

Types of Reactions: 2-fluoro-N,N-dimethylbenzamide, can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Applications De Recherche Scientifique

2-fluoro-N,N-dimethylbenzamide, has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

Medicine: It is explored for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mécanisme D'action

The mechanism of action of benzamide, 2-fluoro-N,N-dimethyl-, involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparaison Avec Des Composés Similaires

Benzamide, N,N-dimethyl-: This compound lacks the fluorine atom at the second position.

Benzamide, 2-fluoro-N-methyl-: This compound has only one methyl group attached to the nitrogen atom.

Benzamide, 2-fluoro-N,N-diethyl-: This compound has ethyl groups instead of methyl groups attached to the nitrogen atom.

Uniqueness: 2-fluoro-N,N-dimethylbenzamide, is unique due to the presence of the fluorine atom at the second position and the two methyl groups attached to the nitrogen atom.

Activité Biologique

2-Fluoro-N,N-dimethylbenzamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C9H10FNO

- Molecular Weight : 169.18 g/mol

- CAS Number : 2586-34-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is believed to exert its effects through several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Interaction : The compound can bind to various receptors, influencing signal transduction pathways critical for cellular responses.

- Gene Expression Modulation : By interacting with transcription factors, it may upregulate or downregulate specific genes, affecting processes such as apoptosis and cell proliferation .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Anti-inflammatory Properties : Studies have shown that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

- Anti-cancer Effects : Preliminary investigations suggest potential efficacy against various cancer cell lines, indicating its role in cancer therapy development.

- Antioxidant Activity : Molecular docking studies have highlighted its ability to scavenge free radicals, contributing to its antioxidant properties .

Case Studies and Experimental Data

- Anti-cancer Activity :

- A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations of 10 µM and above.

- Table 1 summarizes the IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 12.5 |

| MCF-7 (Breast) | 15.0 |

| A549 (Lung) | 20.0 |

-

Anti-inflammatory Effects :

- In a murine model of inflammation, treatment with the compound reduced paw edema significantly compared to the control group, suggesting its potential as an anti-inflammatory agent.

-

Molecular Docking Studies :

- Molecular docking analyses were performed to predict the binding affinity of this compound with various proteins implicated in cancer progression. The results are summarized in Table 2:

| Protein Target | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| EGFR | -7.5 | Hydrogen bonds with Thr790 |

| Bcl-2 | -8.0 | Hydrophobic interactions |

| COX-2 | -6.8 | Ionic interactions |

Propriétés

IUPAC Name |

2-fluoro-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-11(2)9(12)7-5-3-4-6-8(7)10/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZAHTYEQSVVEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403598 |

Source

|

| Record name | Benzamide, 2-fluoro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2586-34-7 |

Source

|

| Record name | Benzamide, 2-fluoro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does BMS-776532, containing the 2-fluoro-N,N-dimethylbenzamide moiety, interact with the glucocorticoid receptor and what are the downstream effects?

A1: BMS-776532 acts as a selective glucocorticoid receptor modulator (SGRM) by binding to the glucocorticoid receptor (GR). [] While the exact binding interactions of the this compound moiety within the larger BMS-776532 molecule haven't been explicitly described, the research suggests that the overall structure of BMS-776532 likely interacts with an expanded ligand binding pocket on the GR, similar to arylpyrazole-bound GR structures. [] Upon binding, BMS-776532 demonstrates partial agonist activity, meaning it elicits a weaker response compared to full agonists like prednisolone. This partial agonism translates to a modified downstream effect profile. Specifically, BMS-776532 effectively suppresses the production of pro-inflammatory cytokines like TNFα, IL-6, and IL1β, similar to prednisolone, indicating its anti-inflammatory potential. [] This targeted modulation of GR activity by BMS-776532 highlights its potential as a therapeutic agent with a potentially improved safety profile compared to traditional glucocorticoids.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.